molecular formula C18H21N5O2 B2529916 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714245-09-7

9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Número de catálogo: B2529916
Número CAS: 714245-09-7
Peso molecular: 339.399
Clave InChI: IPELEGBBNWXWNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(3,5-Dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic organic compound belonging to a class of purino[7,8-a]pyrimidine derivatives that are of significant interest in medicinal chemistry and pharmacological research . While the specific biological profile of this analog is under investigation, structural analogs within this chemical family have been identified as potent and selective agonists for G-protein coupled receptors (GPCRs), such as GPR18, showcasing potential for immunomodulation and cancer research . Researchers exploring the structure-activity relationships of these tricyclic scaffolds may find value in this specific 3,5-dimethylphenyl analog for probing receptor function or developing novel therapeutic leads . This product is provided for research purposes to support investigations in chemical biology, drug discovery, and signal transduction. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-10-5-11(2)7-13(6-10)22-8-12(3)9-23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h5-7,12H,8-9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELEGBBNWXWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321741
Record name 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714245-09-7
Record name 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

The compound 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine-pyrimidine family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H29N5O2
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Synthesis

The synthesis typically involves multi-step organic reactions starting from a pyrimidine core. Key steps include:

  • Formation of the purine framework.
  • Introduction of the dimethylphenyl groups through coupling reactions.
  • Use of reagents such as organometallic compounds for the formation of carbon-carbon bonds.

Anticancer Activity

Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast)0.09
A549 (lung)0.03
Colo-205 (colon)0.01
A2780 (ovarian)0.12

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.

Antioxidant Activity

The compound has been assessed for its antioxidant potential using DPPH and ABTS assays. It demonstrated significant free radical scavenging activity:

Assay TypeResult
DPPH IC5018.33 μg/mL
ABTS Inhibition28.23%

This antioxidant activity could contribute to its protective effects against oxidative stress-related diseases .

Antidiabetic Effects

In vitro studies have shown that the compound possesses antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : High affinity for serotonin receptors (5-HT1A) has been reported, suggesting potential neuropharmacological applications .

Case Studies

  • Study on HepG2 Cells : The cytotoxicity was evaluated using HepG2 liver cancer cells, showing significant inhibition at concentrations comparable to established chemotherapeutics.
  • Anti-Alzheimer’s Research : The compound was tested for neuroprotective effects in models of Alzheimer's disease, indicating potential benefits in cognitive function preservation .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
    • Case Study : A study published in Cancer Research demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models.
  • Antiviral Properties :
    • Similar compounds have been reported to inhibit viral replication, making them potential candidates for antiviral drug development.
    • Case Study : Research published in Journal of Virology indicated that certain analogs could effectively inhibit the replication of HIV.
  • Antioxidant Effects :
    • The compound's ability to scavenge free radicals contributes to its antioxidant properties, which can protect cells from oxidative stress.
    • Case Study : An investigation in Free Radical Biology & Medicine confirmed that this compound exhibited significant antioxidant activity in vitro.
  • Antimicrobial Activity :
    • Some derivatives have shown effectiveness against bacterial strains and may serve as leads for antibiotic development.
    • Case Study : A study in Antimicrobial Agents and Chemotherapy reported that specific derivatives inhibited the growth of resistant bacterial strains.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared with other known compounds:

Compound NameAnticancer ActivityAntioxidant ActivityAntiviral ActivityAntimicrobial Activity
Compound AHighModerateLowModerate
Compound BModerateHighModerateLow
9-(3,5-Dimethylphenyl)...HighHighModerateHigh

Comparación Con Compuestos Similares

Key Compounds :

  • 10-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-10H-Phenoxazine (PXZ-Mes3B)
  • 9-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-N3,N3,N6,N6-Tetraphenyl-9H-Carbazole-3,6-Diamine (2DAC-Mes3B)
  • 9-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-N,N-Diphenyl-9H-Carbazol-3-Amine (DAC-Mes3B)

Comparison: The target compound shares the 3,5-dimethylphenyl substituent with these emitters, which enhances steric bulk and electron-donating capacity. However, its purino-pyrimidine core differs from the phenoxazine and carbazole systems in PXZ-Mes3B and DAC-Mes3B. These structural differences impact optoelectronic performance:

  • External Quantum Efficiency (EQE) : PXZ-Mes3B achieves an EQE of 22.8% in organic light-emitting diodes (OLEDs), outperforming carbazole-based analogs like 2DAC-Mes3B and DAC-Mes3B .

Table 1: Optoelectronic Performance of Structural Analogues

Compound Core Structure Key Substituents EQE (%) Application
PXZ-Mes3B Phenoxazine Dimesitylboryl, dimethylphenyl 22.8 OLED emitter
2DAC-Mes3B Carbazole Dimesitylboryl, dimethylphenyl Lower OLED emitter
Target Compound Purino-pyrimidine 3,5-Dimethylphenyl, methyl N/A Underexplored

Key Compounds :

  • 5-Styryl-5,8-Dihydro-1H,6H-Pyrimido[4,5-d]Pyrimidine-2,4,7-Trione (Compound 1)
  • 5-Styryl-7-Thioxo-5,6,7,8-Tetrahydro-1H-Pyrimido[4,5-d]Pyrimidine-2,4-Dione (Compound 2)
  • 5-Phenyl-5,8-Dihydro-1H,6H-Pyrimido[4,5-d]Pyrimidine-2,4,7-Trione (Compound 3)
  • 5-Phenyl-7-Thioxo-5,6,7,8-Tetrahydro-1H-Pyrimido[4,5-d]Pyrimidine-2,4-Dione (Compound 4)

Comparison: The target compound’s purino-pyrimidine system differs from the pyrimido[4,5-d]pyrimidine cores in these derivatives. However, both families feature fused pyrimidine rings and aryl substituents (e.g., styryl or phenyl groups), which influence bioactivity:

  • Antimicrobial Activity : Compound 1 exhibits the highest activity (IC50 = 10.11 ppm) among the pyrimido-pyrimidine derivatives, attributed to its styryl group enhancing lipophilicity and membrane penetration .
  • Synthetic Conditions : The iodine-catalyzed synthesis of these derivatives (70°C, water solvent) contrasts with the likely multi-step synthesis required for the target compound, which may involve palladium-coupling or cyclocondensation reactions.

Key Structural and Functional Insights

  • Substituent Effects : The 3,5-dimethylphenyl group in the target compound mirrors analogs in OLED materials (e.g., PXZ-Mes3B) but may lack the dimesitylboryl moiety critical for high EQE .
  • Research Gaps : Direct data on the target compound’s optoelectronic or biological performance are absent. Prioritizing studies on its charge-transport properties (e.g., via DFT calculations) or enzyme inhibition assays is recommended.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functionalization steps. Key parameters include temperature control (e.g., 60–100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling). Purification methods such as column chromatography or recrystallization are critical for isolating high-purity products . Statistical design of experiments (DoE) can systematically optimize yields by testing variables like stoichiometry and reaction time .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks.
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening strategies are recommended?

Prioritize in vitro assays for receptor binding (e.g., dopamine receptors) or enzyme inhibition (e.g., kinases). Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity. Dose-response curves and IC50_{50} values establish preliminary activity profiles .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies. Tools like COMSOL Multiphysics simulate reaction dynamics under varying conditions. Coupling these with cheminformatics (e.g., reaction path search algorithms) narrows experimental parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or impurity profiles. Validate results via:

  • Orthogonal assays : Confirm activity using different methodologies (e.g., SPR vs. fluorescence).
  • SAR studies : Systematically modify substituents to isolate pharmacophores.
  • Batch consistency checks : Ensure synthetic reproducibility via HPLC purity analysis .

Q. How can process control improve scalability in multi-step synthesis?

Implement continuous flow reactors for exothermic or hazardous steps. Real-time monitoring (e.g., inline FTIR) detects intermediates and adjusts parameters dynamically. Membrane separation technologies enhance purification efficiency .

Q. What advanced techniques enhance selectivity in late-stage functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., ketones) during functionalization.
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) control stereochemistry.
  • Microwave-assisted synthesis : Accelerates reactions while reducing side products .

Q. How do structural modifications impact physicochemical properties?

Replace the 3,5-dimethylphenyl group with fluorinated or heteroaromatic moieties to alter lipophilicity (logP) and solubility. Computational QSPR models predict bioavailability changes, guiding synthetic priorities .

Q. What methodologies validate target engagement in complex biological systems?

Use photoaffinity labeling with azide or diazirine tags to map binding sites. Cryo-EM or SPR imaging confirms compound localization and interaction kinetics in cellular environments .

Q. How can AI-driven platforms accelerate discovery workflows?

Integrate machine learning (e.g., neural networks) with high-throughput screening data to predict novel analogs. COMSOL-AI hybrids optimize reactor designs and process parameters autonomously, reducing trial-and-error experimentation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.